molecular formula C6H4BrCl2N B12333129 2-Bromo-6-chloro-4-(chloromethyl)pyridine

2-Bromo-6-chloro-4-(chloromethyl)pyridine

Cat. No.: B12333129
M. Wt: 240.91 g/mol
InChI Key: MOTSGXCWOMDDGV-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-(chloromethyl)pyridine is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, and chloromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-(chloromethyl)pyridine typically involves the use of commercially available 2,6-dibromopyridine as a starting material. One common method includes the following steps :

    Metal Halogen Exchange: The reaction of 2,6-dibromopyridine with isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) to form 2-bromo-6-hydroxymethylpyridine.

    Chlorination: The conversion of 2-bromo-6-hydroxymethylpyridine to 2-bromo-6-chloromethylpyridine using cyanuric chloride under mild conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of robust chlorinating agents like thionyl chloride (SOCl2) is common, although care must be taken to avoid over-chlorination .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-(chloromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromine or chlorine substituents to hydrogen.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridines.

Scientific Research Applications

2-Bromo-6-chloro-4-(chloromethyl)pyridine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-(chloromethyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the pyridine ring enhances its electrophilicity, making it susceptible to nucleophilic attack. The chloromethyl group serves as a reactive site for substitution reactions, facilitating the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-chloro-4-(chloromethyl)pyridine is unique due to the specific arrangement of bromine, chlorine, and chloromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specialized applications in synthetic chemistry and material science.

Properties

Molecular Formula

C6H4BrCl2N

Molecular Weight

240.91 g/mol

IUPAC Name

2-bromo-6-chloro-4-(chloromethyl)pyridine

InChI

InChI=1S/C6H4BrCl2N/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3H2

InChI Key

MOTSGXCWOMDDGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Br)CCl

Origin of Product

United States

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